

2,3-Difluoro-4-hydroxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzoic acid

Cat. No.: B068359

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Difluoro-4-hydroxybenzoic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,3-Difluoro-4-hydroxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms, a hydroxyl group, and a carboxylic acid on the benzene ring imparts unique chemical properties that are highly sought after in modern drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the hydroxyl and carboxylic acid moieties provide versatile handles for synthetic modification.^[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, analytical characterization, potential synthetic strategies, and applications of **2,3-Difluoro-4-hydroxybenzoic acid**. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These data are critical for reaction planning, safety

assessment, and quality control.

Core Properties

The key quantitative data for **2,3-Difluoro-4-hydroxybenzoic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	174.10 g/mol	[2][3]
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[2][3][4]
CAS Number	175968-39-5	[2][4][5]
Melting Point	210-211 °C	[5][6][7]
Boiling Point	313.5 ± 42.0 °C (Predicted)	[5][6]
Density	1.600 ± 0.06 g/cm ³ (Predicted)	[5][6]
Appearance	White to off-white solid	[7]
Storage Temperature	2-8 °C	[5][6][7]
SMILES	<chem>C1=CC(=C(C(=C1C(=O)O)F)F)O</chem>	[2][4]

Spectroscopic Characterization

Accurate structural confirmation and purity assessment are non-negotiable in drug development. While experimental spectra for this specific molecule are not universally published, its structure allows for the confident prediction of its spectroscopic features. The following protocols are based on established methodologies for analogous compounds and represent the gold standard for characterization.[8]

Expert Insight: The choice of a deuterated solvent is critical in NMR. For this compound, DMSO-d₆ is an excellent choice as it will dissolve the sample and its residual proton signal will not interfere with the aromatic protons of interest. Furthermore, the acidic protons from the -OH and -COOH groups will be observable as broad singlets, confirming their presence.

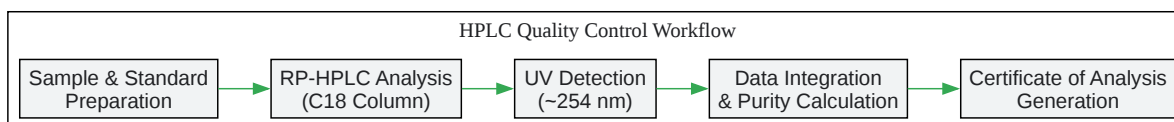
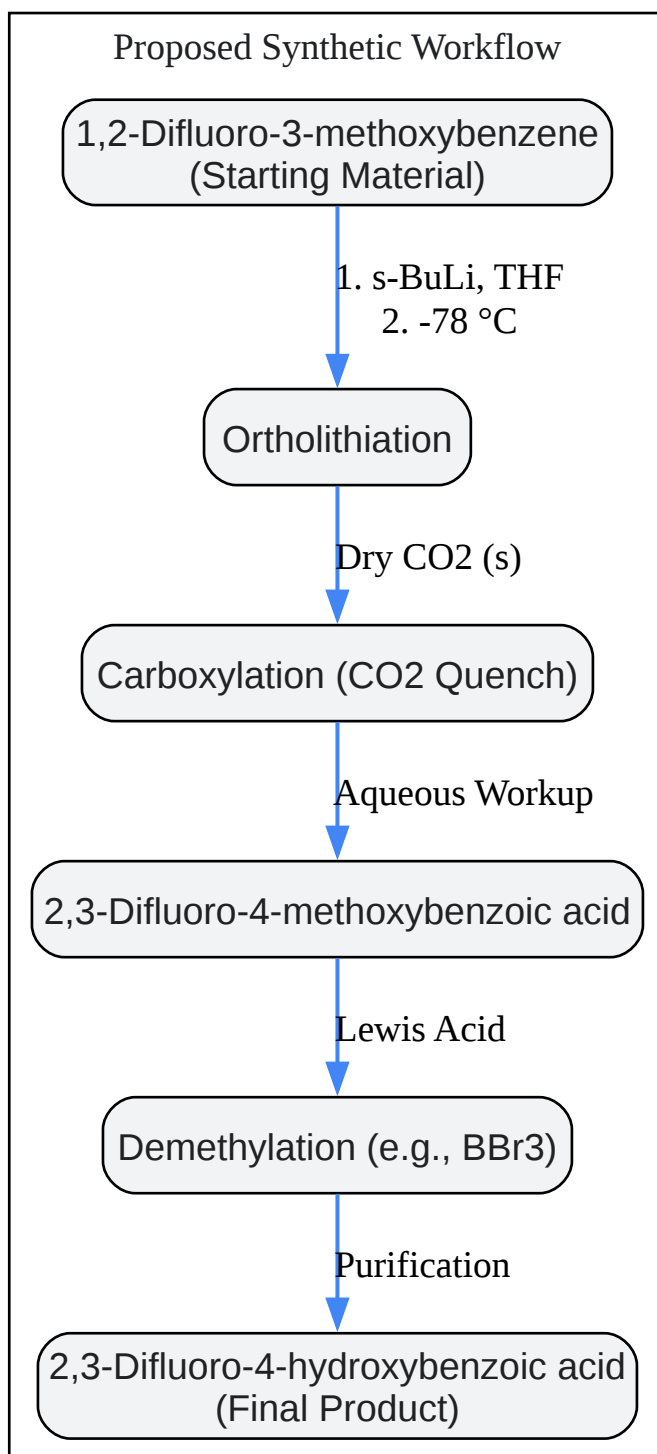
Protocol: NMR Spectroscopy for Structural Confirmation

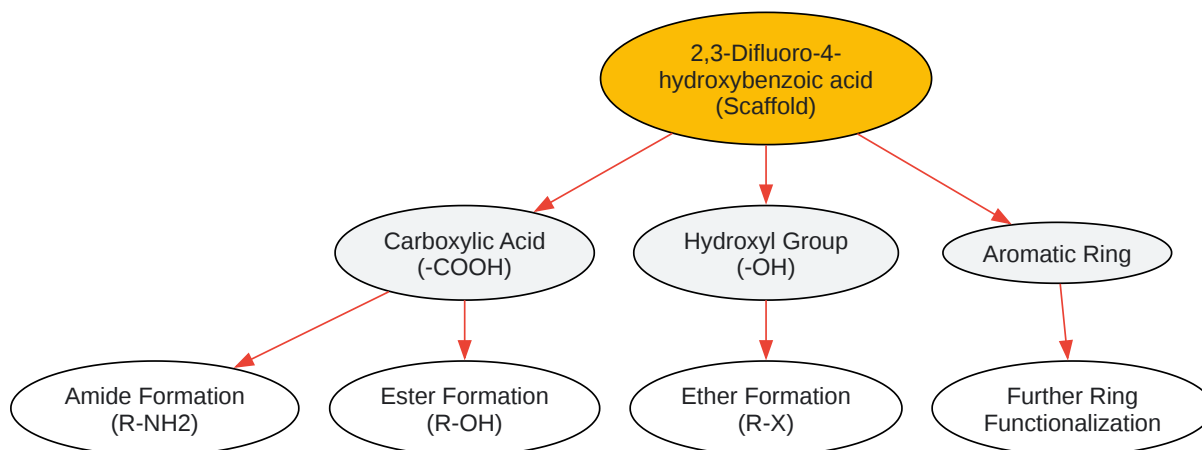
- Sample Preparation:
 - Accurately weigh 20-50 mg of **2,3-Difluoro-4-hydroxybenzoic acid** for ^{13}C NMR (5-10 mg for ^1H NMR).
 - Dissolve the sample in ~0.7 mL of DMSO- d_6 in a clean, dry 5 mm NMR tube.
 - Ensure complete dissolution; gentle sonication may be applied.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.
 - Lock the spectrometer on the deuterium signal from DMSO- d_6 .
 - Reference the spectra to the residual solvent peak (δ ~2.50 ppm for ^1H NMR) or an internal standard like TMS.
- Expected Data Interpretation:
 - ^1H NMR: Expect signals in the aromatic region (6.5-8.0 ppm) showing complex splitting patterns due to H-H and H-F coupling. Two broad singlets at higher chemical shifts (>10 ppm) are expected for the carboxylic acid and hydroxyl protons.
 - ^{13}C NMR: The spectrum will show seven distinct carbon signals. Carbons bonded to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed downfield (>165 ppm).
 - ^{19}F NMR: Two distinct signals are expected, each coupled to the other and to adjacent aromatic protons.

Synthesis and Purification Strategy

While a specific, optimized synthesis for **2,3-Difluoro-4-hydroxybenzoic acid** is not widely published, a logical retrosynthetic analysis based on known organofluorine chemistry allows for the design of a robust synthetic plan. A plausible strategy involves the multi-step modification of a readily available fluorinated starting material.

The diagram below outlines a potential synthetic workflow, illustrating the key transformations required. This approach demonstrates the application of fundamental organic chemistry principles to construct a complex target molecule.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 2,3-Difluoro-4-hydroxybenzoic acid | C₇H₄F₂O₃ | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | FD65947 [biosynth.com]
- 5. 2,3-Difluoro-4-hydroxybenzoic acid CAS#: 175968-39-5 [amp.chemicalbook.com]
- 6. 2,3-Difluoro-4-hydroxybenzoic acid CAS#: 175968-39-5 [m.chemicalbook.com]
- 7. 2,3-Difluoro-4-hydroxybenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2,3-Difluoro-4-hydroxybenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068359#2-3-difluoro-4-hydroxybenzoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com